methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C8H7NO2S . It is a solid substance .
Synthesis Analysis
The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF can afford the corresponding N-substituted derivatives .Molecular Structure Analysis
The selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Chemical Reactions Analysis
The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the corresponding N-substituted derivatives . Some reactions of the alkylation products were studied .Physical And Chemical Properties Analysis
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a pale-yellow to yellow-brown solid . Its molecular weight is 182.22 . The compound has a melting point of 131-132°C .Scientific Research Applications
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Synthesis of N-Substituted Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of N-substituted derivatives .
- Method : The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the corresponding N-substituted derivatives .
- Results : Some reactions of the alkylation products were studied .
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Synthesis of Carboxamides
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of carboxamides, which have shown strong activity against hepatitis C virus .
- Method : The starting materials for these syntheses were N-substituted thienopyrrolecarboxylate esters, which were converted by alkaline hydrolysis to acids that were needed for the amidation reactions .
- Results : The carboxamides synthesized have shown strong activity against hepatitis C virus, as well as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .
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Study of Electronic Structure and Reactivity
- Field : Quantum Chemistry
- Application : The compound is used in a quantum-chemical study showing that the selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .
- Method : The study was carried out using the MNDO approximation .
- Results : The results showed that the selectivity of acylation depends more on the electron density distribution in the complexes than on the structure parameters .
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Synthesis of Imidazolyl Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of imidazolyl derivatives .
- Method : 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .
- Results : A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized .
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Inhibition of Alphaviruses
- Field : Medicinal Chemistry
- Application : Thieno[3,2-b]pyrrole-5-carboxamides, which can be synthesized from the compound, inhibit alphaviruses .
- Method : The compound is used to synthesize thieno[3,2-b]pyrrole-5-carboxamides .
- Results : The synthesized carboxamides exhibit a broad spectrum of antiviral activity .
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Building Blocks in Photovoltaic Materials
- Field : Material Science
- Application : Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives, which can be synthesized from the compound, are widely used building blocks in both electron-rich and electron-deficient semiconductors .
- Method : The compound is used to synthesize DTP and its derivatives .
- Results : DTP and its derivatives have occupied an important position in photovoltaic materials since their first introduction in 2007 .
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Synthesis of N-Substituted Methyl Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of N-substituted methyl derivatives .
- Method : The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the corresponding N-substituted derivatives .
- Results : Some reactions of the alkylation products were studied .
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Inhibition of Alphaviruses
- Field : Medicinal Chemistry
- Application : Thieno[3,2-b]pyrrole-5-carboxamides, which can be synthesized from the compound, inhibit alphaviruses .
- Method : The compound is used to synthesize thieno[3,2-b]pyrrole-5-carboxamides .
- Results : The synthesized carboxamides exhibit a broad spectrum of antiviral activity .
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Building Blocks in Photovoltaic Materials
- Field : Material Science
- Application : Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives, which can be synthesized from the compound, are widely used building blocks in both electron-rich and electron-deficient semiconductors .
- Method : The compound is used to synthesize DTP and its derivatives .
- Results : DTP and its derivatives have occupied an important position in photovoltaic materials since their first introduction in 2007 .
Safety And Hazards
Future Directions
The compound and its derivatives are planned to be used as initial compounds for the synthesis of other structures . They can be used for the synthesis of biologically active compounds of the thieno-pyrrole series . They also provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics .
properties
IUPAC Name |
methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZXGMGOKVVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398873 | |
Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
CAS RN |
82782-85-2 | |
Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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